5-chloro-2-methyl-1,3-thiazole
Overview
Description
5-Chloro-2-methyl-1,3-thiazole is a heterocyclic organic compound featuring a five-membered ring structure that includes both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methyl-1,3-thiazole typically involves the reaction of 2-chloropropenyl isothiocyanate with a solvent like chloroform. The reaction is carried out by adding thionyl chloride dropwise while maintaining the internal temperature at 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated under reduced pressure to obtain the product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
5-Chloro-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use in drug development, particularly in the design of antitumor and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential antitumor activity .
Comparison with Similar Compounds
2-Chloro-5-chloromethylthiazole: Used as an intermediate in the synthesis of neonicotinoid insecticides.
2-Amino-5-chlorothiazole: Utilized in the synthesis of biologically active thiazole derivatives
Uniqueness: 5-Chloro-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-6-2-4(5)7-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJJLARZUXETGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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